molecular formula C13H14ClNO3 B13915317 (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester

(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester

Cat. No.: B13915317
M. Wt: 267.71 g/mol
InChI Key: CMPINOINLFQICQ-UHFFFAOYSA-N
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Description

(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is a chemical intermediate designed for advanced organic synthesis and drug discovery research. The compound features a phenoxy acetic acid core that is esterified with a tert-butyl group, a strategic modification that can enhance the molecule's stability and solubility during synthetic processes. The presence of both chloro and cyano substituents on the aromatic ring makes this ester a versatile building block, as these functional groups are excellent handles for further chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic substitutions. While specific biological data for this exact ester is not available, its core structure is related to phenylacetic acid derivatives that have been investigated in pharmaceutical chemistry. For instance, research into 3-aryloxy-phenylacetic acid compounds has identified them as key intermediates in the synthesis of potent HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This suggests potential application for (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester as a precursor in the development of novel therapeutic agents. Researchers can leverage this compound to construct complex molecular architectures, particularly in medicinal chemistry programs targeting antiviral and other disease areas. It is supplied exclusively for use in non-medical settings, such as industrial applications or scientific research.

Properties

Molecular Formula

C13H14ClNO3

Molecular Weight

267.71 g/mol

IUPAC Name

tert-butyl 2-(3-chloro-5-cyanophenoxy)acetate

InChI

InChI=1S/C13H14ClNO3/c1-13(2,3)18-12(16)8-17-11-5-9(7-15)4-10(14)6-11/h4-6H,8H2,1-3H3

InChI Key

CMPINOINLFQICQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC(=CC(=C1)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester typically involves the reaction of 3-chloro-5-cyano-phenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetic acid derivatives.

    Hydrolysis: Formation of (3-Chloro-5-cyano-phenoxy)-acetic acid.

    Reduction: Formation of (3-Chloro-5-aminophenoxy)-acetic acid tert-butyl ester.

Scientific Research Applications

(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-4-cyano-phenoxy)-acetic acid tert-butyl ester
  • (3-Bromo-5-cyano-phenoxy)-acetic acid tert-butyl ester
  • (3-Chloro-5-nitro-phenoxy)-acetic acid tert-butyl ester

Uniqueness

(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is unique due to the specific positioning of the chloro and cyano groups on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This compound’s distinct chemical structure allows for selective modifications and applications in various fields.

Biological Activity

(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antiviral research. This article synthesizes available data on its biological activity, including case studies, research findings, and comparative analyses.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a chloro group, a cyano group, and a phenoxy acetic acid moiety. Its molecular formula is C15H14ClN1O4C_{15}H_{14}ClN_{1}O_{4}, and it has been identified with the CAS number 920036-10-8 . The tert-butyl ester group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of phenoxy acetic acid derivatives, including (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester. In vitro assays have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and PGE-2. For instance, compounds similar to this structure demonstrated IC50 values ranging from 0.06 to 0.09 μM in inhibiting COX-2 activity, indicating strong anti-inflammatory properties .

Table 1: Comparison of IC50 Values for Anti-inflammatory Activity

CompoundIC50 (μM)Selectivity Index
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl esterTBDTBD
Celecoxib0.05 ± 0.02298.6
Mefenamic Acid1.98 ± 0.02TBD

Antiviral Activity

The antiviral properties of similar compounds have been explored extensively, particularly against enteroviruses. Research indicates that modifications in the phenoxy acetic acid structure can significantly influence antiviral efficacy. For example, derivatives exhibited selectivity indices (SI) ranging from >20 to >200 against Coxsackievirus B3, suggesting that (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester may possess comparable antiviral activity .

Table 2: Antiviral Activity Against Coxsackievirus B3

CompoundIC50 (μM)CC50 (μM)Selectivity Index
(3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl esterTBDTBDTBD
Derivative A18.96>400>21
Derivative B4.653.211.5

Case Studies

  • In Vivo Studies : In a study involving animal models, compounds structurally related to (3-Chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester were administered to assess their effect on inflammation-induced paw edema. Results indicated a reduction in paw thickness by up to 68% compared to control groups .
  • Cytotoxicity Assessment : The cytotoxic effects of various derivatives were evaluated using human cell lines. It was found that while some derivatives exhibited cytotoxicity at higher concentrations, others maintained low toxicity profiles with high selectivity indices, indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3-chloro-5-cyano-phenoxy)-acetic acid tert-butyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of the parent carboxylic acid with tert-butyl alcohol using a strong acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions . Alternatively, nucleophilic substitution (Sₙ2) between the carboxylate ion and a tert-butyl halide may be employed. Optimization includes monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., excess tert-butyl alcohol for higher yields), and controlling temperature to minimize side reactions like hydrolysis of the cyano group .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm for nine equivalent protons) and phenoxy-acetic acid backbone .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the chloro and cyano substituents .
  • HPLC : Quantify purity using reverse-phase columns (C18) with UV detection at 220–280 nm to identify impurities from incomplete esterification .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis in humid environments. Store the compound in anhydrous conditions (desiccator with silica gel) at –20°C to prolong shelf life. Monitor degradation via periodic NMR or HPLC analysis, focusing on the appearance of acetic acid or phenolic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodological Answer : Contradictions may arise from conformational isomerism or impurities. Strategies include:

  • Variable-temperature NMR : Detect dynamic processes (e.g., restricted rotation of the phenoxy group) that cause signal broadening .
  • 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals and confirm connectivity .
  • High-resolution MS (HRMS) : Differentiate between isobaric impurities and the target compound .

Q. What experimental designs are recommended for studying the reactivity of the cyano and chloro substituents?

  • Methodological Answer : Design kinetic studies under controlled conditions:

  • Cyano group : React with Grignard reagents or reduce to amines using LiAlH₄, monitoring progress via IR (disappearance of ν(C≡N) ~2240 cm⁻¹) .
  • Chloro group : Perform nucleophilic aromatic substitution (e.g., with amines or alkoxides) in polar aprotic solvents (DMF, DMSO) at elevated temperatures. Track reaction outcomes using LC-MS to identify substitution products vs. elimination byproducts .

Q. How can computational methods complement experimental data for this compound?

  • Methodological Answer :

  • DFT calculations : Predict electronic effects of substituents (chloro, cyano) on the phenoxy ring’s reactivity and optimize transition states for substitution reactions .
  • Molecular docking : If the compound is bioactive, model interactions with target enzymes (e.g., esterases or cytochrome P450) to guide functionalization strategies .

Q. What protocols mitigate organic degradation during prolonged experiments (e.g., catalytic studies or environmental fate analysis)?

  • Methodological Answer :

  • Inert atmosphere : Use Schlenk lines or gloveboxes for air-sensitive reactions to prevent oxidation of the tert-butyl ester .
  • Cooling systems : Stabilize reaction mixtures during long-term studies (e.g., continuous cooling at 4°C) to slow thermal degradation .
  • Quenching agents : Add stabilizers (e.g., BHT for radical scavenging) if degradation involves free-radical pathways .

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